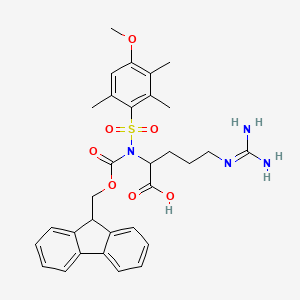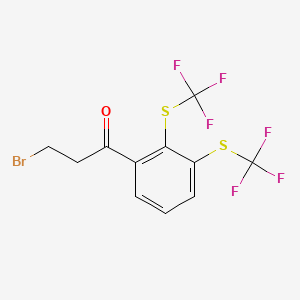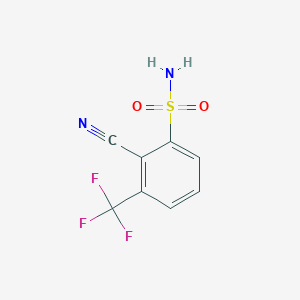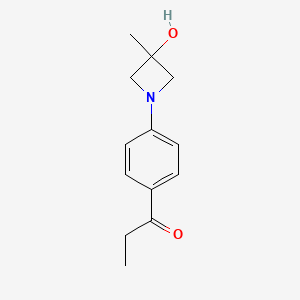
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanone moiety
Méthodes De Préparation
The synthesis of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves several steps, typically starting with the preparation of the azetidine ring. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Propanone Moiety: This step involves the addition of a propanone group to the phenyl-azetidine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Hydroxyazetidin-1-YL)phenyl)propan-1-one: Lacks the methyl group on the azetidine ring.
1-(4-(3-Methylazetidin-1-YL)phenyl)propan-1-one: Lacks the hydroxy group on the azetidine ring.
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)butan-1-one: Has a butanone moiety instead of a propanone moiety.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[4-(3-hydroxy-3-methylazetidin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-3-12(15)10-4-6-11(7-5-10)14-8-13(2,16)9-14/h4-7,16H,3,8-9H2,1-2H3 |
Clé InChI |
IAQQKNPYRUUFHG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CC(C2)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


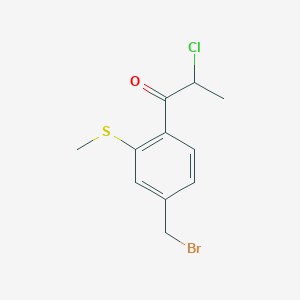



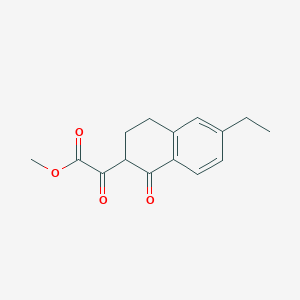

![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)


